![molecular formula C13H15Cl2NO3 B2671134 2,4-dichloro-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide CAS No. 1421453-06-6](/img/structure/B2671134.png)
2,4-dichloro-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide
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Overview
Description
The compound “2,4-dichloro-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They are widely used in the pharmaceutical industry and can be found in a variety of therapeutic agents .
Molecular Structure Analysis
The compound contains a benzene ring which is a cyclic hydrocarbon. All of the carbon atoms in the ring are single bonded to other atoms . It also contains an amide group and a cyclopentyl group which is a five-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Cycloalkanes, like the cyclopentyl group in this compound, are known to exist as "puckered rings" .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on compounds structurally related to 2,4-dichloro-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide focuses on their synthesis, characterization, and potential applications in various fields of chemistry and biology. For example, the Bischler-Napieralski reaction has been utilized for the synthesis of N-(4-aryl-4-hydroxybutyl)benzamides, leading to the formation of 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This synthesis pathway demonstrates the compound's role in forming intermediates for further chemical analysis and applications (Browne, Skelton, & White, 1981).
Ligand Design for Magnetic Materials
In another study, 2-hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide and its derivatives have been investigated for their ability to coordinate with copper ions, forming anionic metalloligands. These metalloligands react with lanthanide salts to yield complexes with potential applications as single-molecule magnets and single-chain magnets, highlighting the compound's utility in designing advanced magnetic materials (Costes, Vendier, & Wernsdorfer, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3/c14-8-1-2-10(11(15)4-8)13(19)16-9-3-7(6-17)12(18)5-9/h1-2,4,7,9,12,17-18H,3,5-6H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOUDXVITKRMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide |
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